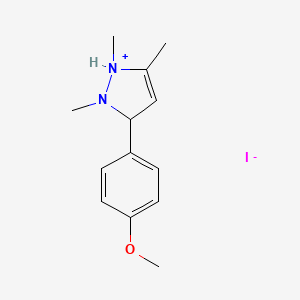![molecular formula C12H25NOSi2 B14585922 1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine CAS No. 61222-39-7](/img/structure/B14585922.png)
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine is a compound that combines the structural features of piperidine and disiloxane. Piperidine is a six-membered heterocyclic amine, while disiloxane is a silicon-oxygen compound. This unique combination imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine typically involves the following steps:
Synthesis of the Disiloxane Precursor: The disiloxane component, 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, is prepared by hydrolysis of vinyldimethylmethoxysilane.
Ethynylation: The vinyl groups in the disiloxane precursor are converted to ethynyl groups through a series of reactions involving common reagents such as acetylene and catalysts.
Coupling with Piperidine: The ethynylated disiloxane is then coupled with piperidine under specific reaction conditions to form the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced catalytic systems and controlled reaction environments.
Analyse Chemischer Reaktionen
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can interact with active sites of enzymes, while the disiloxane component can modulate the compound’s overall reactivity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
1-[(3-Ethynyl-1,1,3,3-tetramethyldisiloxanyl)methyl]piperidine can be compared with other similar compounds, such as:
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: A disiloxane compound without the piperidine ring, used primarily in organometallic chemistry.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties and applications.
The uniqueness of this compound lies in its combined structural features, which allow for a broader range of applications and reactivity compared to its individual components.
Eigenschaften
CAS-Nummer |
61222-39-7 |
|---|---|
Molekularformel |
C12H25NOSi2 |
Molekulargewicht |
255.50 g/mol |
IUPAC-Name |
[dimethyl(piperidin-1-ylmethyl)silyl]oxy-ethynyl-dimethylsilane |
InChI |
InChI=1S/C12H25NOSi2/c1-6-15(2,3)14-16(4,5)12-13-10-8-7-9-11-13/h1H,7-12H2,2-5H3 |
InChI-Schlüssel |
OHDDBUPGDUPIRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CN1CCCCC1)O[Si](C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


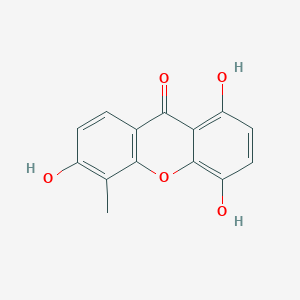

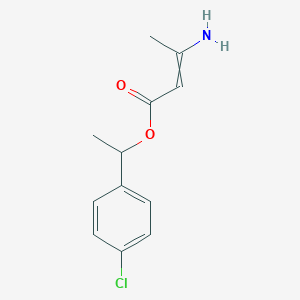
![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-](/img/structure/B14585872.png)
![1H-Indole, 1-[5-(4-chlorophenyl)-1,3-dioxo-4-pentynyl]-](/img/structure/B14585877.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
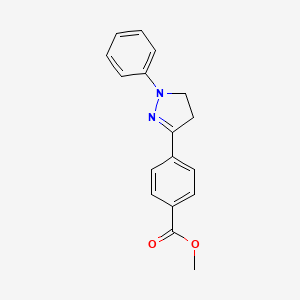

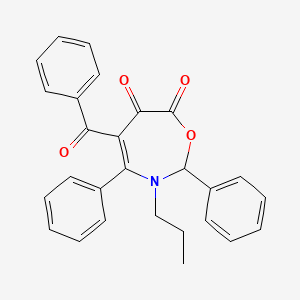

![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]didocosanamide](/img/structure/B14585917.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]phenol](/img/structure/B14585924.png)
